molecular formula C21H30N4O6 B6520399 N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 896351-59-0

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B6520399
CAS No.: 896351-59-0
M. Wt: 434.5 g/mol
InChI Key: WOPPTDFFGQXAKQ-UHFFFAOYSA-N
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Description

The compound N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide features an ethanediamide (oxalamide) core with two distinct substituents:

  • Substituent 1: A 2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl group, combining a benzodioxole aromatic system with a morpholine heterocycle.
  • Substituent 2: A 2-(morpholin-4-yl)ethyl group, providing a second morpholine moiety.

Properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O6/c26-20(22-3-4-24-5-9-28-10-6-24)21(27)23-14-17(25-7-11-29-12-8-25)16-1-2-18-19(13-16)31-15-30-18/h1-2,13,17H,3-12,14-15H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPPTDFFGQXAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Functional Groups and Substituents

The target compound’s ethanediamide core distinguishes it from analogs with alternative backbones (e.g., benzamide, triazole-thiones). Key comparisons include:

Table 1: Structural Comparison
Compound Name/Type Core Structure Key Substituents Functional Groups
Target Compound Ethanediamide Benzodioxole, morpholine (×2) Amide, benzodioxole, morpholine
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Benzamide Thiazolidinone, phenyl Amide, thiazolidinone, aromatic
Triazole-thiones [7–9] Triazole Sulfonylphenyl, difluorophenyl Triazole, thione, sulfonyl, halogens

Key Observations :

  • The target compound’s morpholine groups contrast with the thiazolidinone in and triazole-thiones in , impacting solubility and electronic properties.
  • The benzodioxole system shares aromaticity with analogs but lacks sulfonyl or halogen substituents seen in .

Spectroscopic Characterization

Functional groups in analogs were confirmed via IR and NMR:

Table 3: Spectroscopic Signatures
Compound Type IR Bands (cm⁻¹) NMR Features Reference
Target Compound Expected: C=O (~1650), C-O (benzodioxole ~1250) Expected: Morpholine CH₂, benzodioxole protons
Benzamide derivative C=O (1663–1682) Aromatic protons, thiazolidinone CH
Triazole-thiones C=S (1247–1255), NH (3278–3414) Sulfonylphenyl, difluorophenyl signals
  • The absence of C=S or thiol bands in the target compound (vs. ) highlights its distinct stability profile.

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